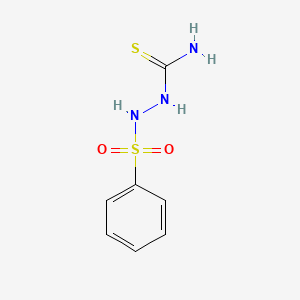
Methylsulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylsulfate is an organosulfate oxoanion that is the conjugate base of methyl sulfate. It is a major species at pH 7.3 and has the molecular formula CH₃O₄S. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methylsulfate can be synthesized through the reaction of methanol with sulfur trioxide or chlorosulfonic acid. The reaction typically involves the following steps:
- Methanol reacts with sulfur trioxide to form methyl hydrogen sulfate.
- Methyl hydrogen sulfate is then neutralized with a base to produce methyl sulfate(1-).
Industrial Production Methods: In industrial settings, methyl sulfate(1-) is produced by the direct sulfation of methanol using sulfur trioxide or chlorosulfonic acid. The process is carried out under controlled conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Methylsulfate undergoes various chemical reactions, including:
Substitution Reactions: It can act as a methylating agent in nucleophilic substitution reactions.
Hydrolysis: this compound can be hydrolyzed to produce methanol and sulfuric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reaction is typically carried out in an organic solvent under mild conditions.
Hydrolysis: The reaction is carried out in the presence of water or aqueous base.
Major Products Formed:
Substitution Reactions: The major products are methylated derivatives of the nucleophile.
Hydrolysis: The major products are methanol and sulfuric acid.
Applications De Recherche Scientifique
Methylsulfate has a wide range of applications in scientific research, including:
Chemistry: It is used as a methylating agent in organic synthesis.
Biology: It is used in the study of methylation processes in biological systems.
Medicine: It is used in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl sulfate(1-) involves its ability to act as a methylating agent. It transfers a methyl group to nucleophiles, resulting in the formation of methylated products. This process is facilitated by the presence of a strong electrophilic center in the methyl sulfate(1-) molecule, which attracts nucleophiles and promotes the transfer of the methyl group .
Comparaison Avec Des Composés Similaires
Dimethyl sulfate: Another methylating agent with similar properties but higher toxicity.
Ethyl sulfate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl bisulfate: An intermediate in the hydrolysis of dimethyl sulfate.
Uniqueness: Methylsulfate is unique due to its relatively lower toxicity compared to dimethyl sulfate and its ability to act as an effective methylating agent in various chemical reactions. Its stability and ease of handling make it a preferred choice in many industrial and research applications .
Propriétés
Numéro CAS |
21228-90-0 |
|---|---|
Formule moléculaire |
CH3O4S- |
Poids moléculaire |
111.1 g/mol |
Nom IUPAC |
methyl sulfate |
InChI |
InChI=1S/CH4O4S/c1-5-6(2,3)4/h1H3,(H,2,3,4)/p-1 |
Clé InChI |
JZMJDSHXVKJFKW-UHFFFAOYSA-M |
SMILES |
COS(=O)(=O)[O-] |
SMILES canonique |
COS(=O)(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Amino-4-(1-cyclohex-2-enyl)-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1228009.png)
![3-oxo-4H-1,4-benzothiazine-6-carboxylic acid [2-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester](/img/structure/B1228010.png)



![4-bromo-N-[(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-sulfanylidenemethyl]benzamide](/img/structure/B1228016.png)

![1-[2-(4-Methoxyphenyl)-4-[oxo(1-pyrrolidinyl)methyl]-3-thiazolidinyl]-1-propanone](/img/structure/B1228019.png)

![3-[(3-chlorophenyl)methylthio]-N-cyclopentylpropanamide](/img/structure/B1228022.png)
![1'-Ethyl-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-indole]one](/img/structure/B1228025.png)


